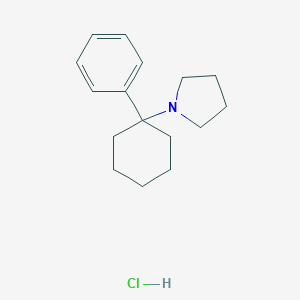

1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride

Description

1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride (CAS: 1934-48-1), also known as Rolicyclidine hydrochloride or PCPy, is a synthetic dissociative anesthetic belonging to the arylcyclohexylamine class. Structurally, it consists of a phenyl-substituted cyclohexane ring bonded to a pyrrolidine moiety via a single carbon bridge, with a hydrochloride salt form enhancing stability . Primarily used in preclinical research, Rolicyclidine acts as an NMDA receptor antagonist, inducing dissociative and hallucinogenic effects similar to phencyclidine (PCP) but with distinct pharmacological profiles .

Properties

IUPAC Name |

1-(1-phenylcyclohexyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N.ClH/c1-3-9-15(10-4-1)16(11-5-2-6-12-16)17-13-7-8-14-17;/h1,3-4,9-10H,2,5-8,11-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUATZUGYUSKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Addition to Cyclohexenylpyrrolidine Tosylate

The primary method involves reacting 1-(1-cyclohexenyl)pyrrolidine with phenylmagnesium bromide in the presence of p-toluenesulfonic acid (TsOH). The cyclohexenylpyrrolidine is first converted to its tosylate salt by suspending 190 g of TsOH monohydrate in 250 mL of toluene under anhydrous conditions. This intermediate is then treated with 165 g of 1-(1-cyclohexenyl)pyrrolidine in ether at 0–5°C, followed by dropwise addition of phenylmagnesium bromide (1 mol, prepared from 157 g bromobenzene and 24 g magnesium). After 30 minutes, the mixture is quenched with saturated ammonium chloride and ammonium hydroxide, yielding the free base.

Critical Parameters :

-

Temperature Control : Grignard addition at ≤5°C prevents side reactions.

-

Solvent Choice : Ether and toluene ensure solubility while avoiding protic solvents that could deactivate the Grignard reagent.

The free base is isolated via vacuum distillation (BP: 114–123°C at 0.14 mm Hg) and subsequently converted to the hydrochloride salt by treatment with hydrogen chloride gas in ether, followed by recrystallization from methanol-ether (MP: 235–237°C).

Alternative Quaternary Ammonium Salt Decomposition

A patent-described variant employs quaternary ammonium intermediates (e.g., 1-(1-cyclohexenyl)pyrrolidinium tosylate) reacted with phenylmagnesium halides. The reaction proceeds under anhydrous conditions in non-hydroxylic solvents (e.g., ether or toluene), followed by decomposition in acidic aqueous media to directly yield the hydrochloride salt. This one-pot method avoids isolating the free base, streamlining the process:

Yield Comparison :

Optimization of Hydrochloride Salt Formation

Recrystallization Solvents

The hydrochloride salt is purified using methanol-ether mixtures, which selectively dissolve impurities while precipitating the target compound. Trials with isopropanol-ether mixtures resulted in lower yields (85%) due to co-precipitation of byproducts.

Acid Stoichiometry

Using a 10% excess of hydrogen chloride gas ensures complete protonation of the free base. Substoichiometric HCl led to residual free base (≤5%), detectable via NMR.

Analytical Characterization

Thermal Stability

Pyrolysis studies at 400–800°C demonstrate that this compound decomposes via radical pathways, releasing hydrogen cyanide (HCN) as a minor byproduct (4–7% yield). The predominant decomposition products are 1-phenylcyclohexene (34%) and phenylcyclohexane (9%), consistent with benzylic radical intermediates.

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 7.36 (d, 2H, Ar), 7.10 (d, 2H, Ar), 3.29–3.25 (m, 4H, pyrrolidine CH), 1.93 (s, 3H, CH).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Rolicyclidine (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Profile

- IUPAC Name : 1-(1-phenylcyclohexyl)pyrrolidine; hydrochloride

- Molecular Formula : C16H24ClN

- Molecular Weight : 265.82 g/mol

- CAS Number : 2201-39-0

Neuropharmacology

Rolicyclidine is primarily studied for its role as an NMDA receptor antagonist. This mechanism is crucial for understanding the effects of dissociative anesthetics on the central nervous system. The compound has been used to explore:

- Dissociative Anesthesia : It produces effects similar to phencyclidine (PCP) but is noted for being less potent with fewer stimulant effects . Research has indicated that it can induce a state of anesthesia characterized by analgesia and dissociation from the environment.

Forensic Science

In forensic toxicology, rolicyclidine serves as an analytical reference standard. Its structural similarities to other psychoactive substances make it essential for identifying and quantifying substances in biological samples. Studies have demonstrated its utility in:

- Toxicological Analysis : Rolicyclidine's metabolites can be detected in urine samples, aiding in the identification of drug use in overdose cases . The compound has been involved in several intoxication cases, highlighting the need for accurate detection methods.

Psychopharmacology

The compound is also significant in psychopharmacological studies, where researchers investigate its behavioral and psychological effects. This includes:

- Behavioral Studies : Rolicyclidine has been used to study the behavioral changes associated with NMDA receptor antagonism, contributing to our understanding of dissociative disorders and their treatment .

Case Study: Fatal Intoxication

A notable case report highlighted a fatal intoxication involving a PCP analog where rolicyclidine was implicated. The study utilized advanced analytical techniques such as LC-MS/MS to confirm the presence of the compound and its metabolites in postmortem blood samples . This case underscores the importance of accurate identification in forensic contexts.

Research on Analogues

Recent studies have focused on synthesizing various analogues of rolicyclidine to explore their pharmacological properties. For instance, research has characterized several substituted derivatives (e.g., 3-MeO-, 4-MeO-PCPy) to assess their potency and safety profiles compared to the parent compound . These studies are pivotal for developing new therapeutic agents that may leverage similar mechanisms without the associated risks of traditional dissociatives.

Mechanism of Action

Rolicyclidine works primarily as an NMDA receptor antagonist, which blocks the activity of the NMDA receptor. This action leads to a decrease in excitatory neurotransmission, resulting in the dissociative and anesthetic effects observed. Additionally, rolicyclidine may interact with dopamine receptors, contributing to its psychoactive properties .

Comparison with Similar Compounds

1-(1-Phenylcyclohexyl)piperidine Hydrochloride (PCP)

- Molecular Formula : C17H26ClN (FW: 280.85) .

- Structural Difference : Piperidine ring (6-membered) vs. pyrrolidine (5-membered).

- Pharmacology : Higher NMDA receptor affinity than Rolicyclidine due to increased steric bulk, resulting in prolonged dissociative effects and greater neurotoxicity .

- Legal Status : Schedule II in some jurisdictions, reflecting its historical medical use as an anesthetic .

1-(1-Phenylcyclohexyl)morpholine Hydrochloride (PCM)

- Molecular Formula: C16H24ClNO (FW: 281.83) .

- Structural Difference : Morpholine ring (oxygen-containing 6-membered) replaces pyrrolidine.

- Pharmacology: Reduced lipophilicity compared to Rolicyclidine, leading to shorter duration of action.

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine

cis-1-(1-Phenyl-4-methylcyclohexyl)piperidine Hydrochloride

- Molecular Formula : C18H28ClN (FW: 293.88) .

- Structural Difference : Methyl group at the 4-position of the cyclohexane ring.

- Pharmacology : Increased lipophilicity enhances CNS penetration, resulting in higher potency but also elevated risk of respiratory depression .

Comparative Data Table

Mechanistic and Toxicological Insights

- NMDA Receptor Binding : The pyrrolidine ring in Rolicyclidine creates a smaller steric profile than piperidine, leading to weaker receptor interaction compared to PCP .

- Metabolism : Rolicyclidine undergoes hepatic CYP450-mediated oxidation, producing inactive metabolites, whereas PCP derivatives like 4-hydroxy-PCP are glucuronidated for excretion .

- Toxicity : Rolicyclidine exhibits lower acute toxicity in rodent models compared to PCP but shares risks of hyperthermia, rhabdomyolysis, and psychosis at high doses .

Legal and Research Considerations

All arylcyclohexylamines are restricted under international drug laws due to their psychoactive properties. Rolicyclidine is prohibited under the U.S. Controlled Substances Act and analogous regulations globally .

Biological Activity

1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride, often referred to as PCPy, is a structural analog of phencyclidine (PCP) and belongs to the class of arylcycloalkylamines. This compound has gained attention due to its psychoactive properties and potential therapeutic applications, particularly in the context of neuropharmacology. This article reviews the biological activity of PCPy, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 229.73 g/mol

PCPy primarily acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, similar to other compounds in its class. NMDA receptors are crucial for synaptic plasticity and memory function, and their modulation can lead to significant neuropsychological effects. The antagonism of these receptors by PCPy results in dissociative anesthetic effects, which can lead to alterations in perception and mood.

Key Mechanisms:

- NMDA Receptor Antagonism : PCPy inhibits the NMDA receptor's function, which is implicated in excitatory neurotransmission.

- Dopaminergic System Interaction : PCPy may influence the dopaminergic pathways, potentially affecting reward and addiction mechanisms.

Biological Activity Overview

Research indicates that PCPy exhibits various biological activities, including:

- Anesthetic Effects : Similar to PCP, it produces dissociative anesthesia.

- Neuroprotective Properties : Some studies suggest potential neuroprotective effects against excitotoxicity.

- Analgesic Effects : Its interaction with pain pathways may offer analgesic benefits.

In Vitro Studies

In vitro studies have demonstrated that PCPy exhibits a significant binding affinity for NMDA receptors. The following table summarizes key findings from various pharmacological studies:

| Study | Method | Key Findings |

|---|---|---|

| Wallach & Paoli (2015) | Mass Spectrometry | Characterized PCPy analogs and their receptor binding profiles. |

| Drug Test Anal. (2014) | Gas Chromatography | Identified metabolic pathways and potential toxicological profiles. |

| Bakota et al. (2016) | Toxicological Analysis | Reported instances of fatal intoxication related to PCP analogs including PCPy. |

Case Studies

A notable case study involved a patient who exhibited severe symptoms following the consumption of PCPy. The analysis revealed high concentrations of the compound in postmortem blood samples, highlighting its potential for toxicity when misused.

Safety Profile and Toxicology

The safety profile of this compound remains a concern due to its psychoactive effects. Toxicological evaluations have indicated risks associated with overdose, including:

- Respiratory Depression : High doses can lead to respiratory failure.

- Cardiovascular Effects : Alterations in heart rate and blood pressure have been documented.

- Psychiatric Symptoms : Users may experience hallucinations, agitation, or psychosis.

Q & A

Q. What are the recommended safety protocols for handling 1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride in laboratory settings?

Methodological Answer:

- Exposure Controls : Use fume hoods to minimize inhalation risks, and adhere to time-weighted average (TWA) and short-term exposure limits (STEL) as outlined in safety guidelines .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised during prolonged handling .

- Storage : Store in a cool, dry environment (<25°C) in airtight containers to prevent degradation or hygroscopic absorption .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. What synthetic methodologies are documented for this compound, and how do their yields compare?

Methodological Answer:

- Grignard Reaction : Reacting phenylmagnesium bromide with cyclohexanone, followed by pyrrolidine addition and HCl quenching, yields ~60–70% purity. Requires reflux in anhydrous tetrahydrofuran (THF) at 65°C for 12 hours .

- Reductive Amination : Using cyclohexylphenyl ketone and pyrrolidine with sodium cyanoborohydride in methanol (pH 5–6) achieves ~75% yield after recrystallization .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or recrystallization (ethanol/water) improves purity to >95% .

Q. Which analytical techniques are validated for characterizing this compound’s structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, DO): δ 7.4–7.2 (m, 5H, aromatic), 3.1–2.8 (m, 4H, pyrrolidine), 1.8–1.5 (m, 10H, cyclohexyl) .

- High-Performance Liquid Chromatography (HPLC) : C18 column, mobile phase: 70:30 acetonitrile/0.1% trifluoroacetic acid, retention time = 8.2 min, purity >98% .

- Mass Spectrometry (MS) : ESI-MS m/z 240.1 [M+H] confirms molecular weight .

Advanced Research Questions

Q. How can computational chemistry optimize the design of novel derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states. For example, simulate cyclohexyl ring conformation effects on binding affinity using Gaussian09 with B3LYP/6-31G* basis set .

- Machine Learning (ML) : Train models on existing arylcyclohexylamine datasets to predict solubility or metabolic stability. Platforms like ICReDD integrate ML with experimental feedback loops to prioritize high-potential derivatives .

Q. How can researchers resolve discrepancies between computational predictions and experimental data in synthesis?

Methodological Answer:

- Case Study : If DFT predicts a favorable reaction pathway (e.g., SN2 mechanism) but experimental yields are low:

- Parameter Adjustment : Re-evaluate solvent effects (e.g., switch from THF to DMF to stabilize intermediates) .

- Catalyst Screening : Test palladium or organocatalysts to lower activation energy .

- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect unexpected intermediates .

Q. What strategies enhance enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

- Chiral Resolution : Employ chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers .

- Asymmetric Synthesis : Use (R)-BINOL-derived catalysts in ketone reductions to achieve >90% enantiomeric excess (ee) .

- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) validates absolute configuration, as demonstrated in structurally analogous hydrochlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.